JWH-210 5-Hydroxypentyl (100 microg/mL in Methanol)

Vue d'ensemble

Description

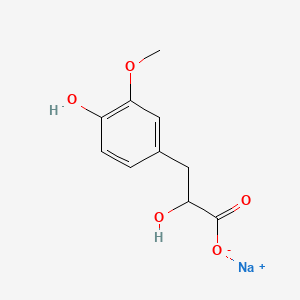

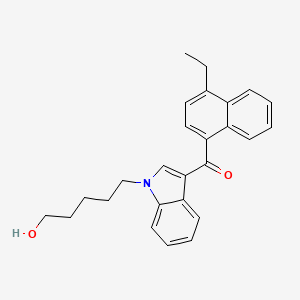

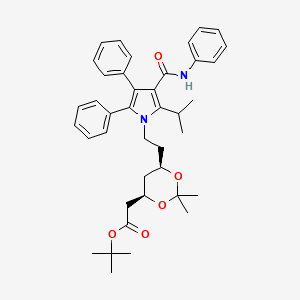

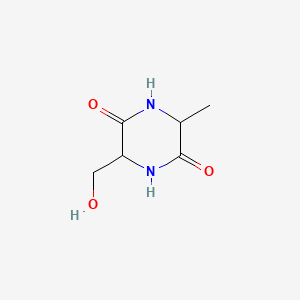

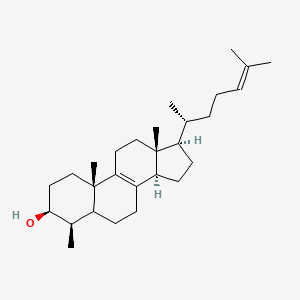

JWH-210 5-Hydroxypentyl is a certified spiking solution . It is a monohydroxy analog often referred to as the terminal omega hydroxy metabolite of JWH-210 . JWH-210 is a synthetic cannabinoid found in several blends of the herbal mixture Spice or K2 . The biomarker is a major urinary metabolite of JWH-210 .

Molecular Structure Analysis

The molecular formula of JWH-210 5-Hydroxypentyl is C26H27NO2 . The IUPAC name is (4-ethylnaphthalen-1-yl)- [1- (5-hydroxypentyl)indol-3-yl]methanone . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The molecular weight of JWH-210 5-Hydroxypentyl is 385.5 g/mol . It has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass are 385.204179104 g/mol . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 29 .Applications De Recherche Scientifique

Hydrogen Production from Methanol Thermochemical Conversion

Methanol, recognized as a liquid hydrogen carrier, can generate high purity hydrogen, a critical component for a prospective hydrogen-methanol economy. This comprehensive review discusses various production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. It highlights the importance of catalyst development, focusing on copper-based catalysts known for their high activity and selectivity towards CO2 over CO, but also their susceptibility to deactivation and low stability. Novel reactor technologies like membrane reactors, Swiss-roll reactors, and microreactors with prefabricated porous copper fiber sintered-felt are also discussed for their role in improving hydrogen production efficiency (García et al., 2021).

Methanol Reforming with Copper-based Catalysts

The review paper focuses on Cu-based catalysts in methanol reforming processes, crucial for hydrogen production in proton-exchange membrane fuel cell technology. It delves into the kinetic, compositional, and morphological characteristics of these catalysts in methanol reforming reactions. The paper also discusses the controversial surface reaction mechanisms over various Cu-based catalysts and presents different reaction schemes of methanol reforming. The complexities introduced by reactants like oxygen and steam in the system, initiating secondary reactions, are highlighted (Yong et al., 2013).

Propriétés

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-27(16-8-3-9-17-28)25-13-7-6-12-22(24)25/h4-7,10-15,18,28H,2-3,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJSXHMELGMWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017820 | |

| Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH-210 5-Hydroxypentyl (100 microg/mL in Methanol) | |

CAS RN |

1427521-40-1 | |

| Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

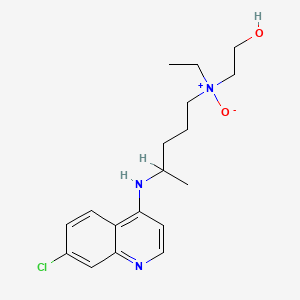

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)